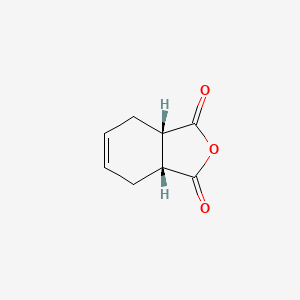

cis-1,2,3,6-Tetrahydrophthalic anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

(3aS,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUUZVZFBCRAM-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]2[C@@H]1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883570 | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White chips; [Alfa Aesar MSDS] | |

| Record name | cis-1,2,3,6-Tetrahydrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

935-79-5 | |

| Record name | cis-1,2,3,6-Tetrahydrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC49672 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 935-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,2,3,6-tetrahydrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Q4666NOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to cis-1,2,3,6-Tetrahydrophthalic Anhydride: Properties, Reactivity, and Applications

Introduction

cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA) is a cyclic dicarboxylic anhydride that serves as a pivotal building block and reactive intermediate in modern organic synthesis and polymer chemistry.[1] With the molecular formula C₈H₈O₃, this white, crystalline solid is most renowned for its role as a high-performance curing agent for epoxy resins, a modifier for alkyd and polyester resins, and a precursor in the synthesis of pharmaceuticals, plasticizers, and pesticides.[2][3] Its unique structure, featuring a reactive anhydride functional group constrained within a cyclohexene ring, imparts a distinct profile of reactivity and thermal stability to the materials derived from it.

This guide provides an in-depth exploration of the core chemical properties of cis-1,2,3,6-THPA, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis and stereochemistry, physicochemical characteristics, fundamental reactivity, and key applications, with a focus on the causal relationships that govern its behavior in experimental settings.

Synthesis and Stereochemistry: The Diels-Alder Pathway

The industrial production of cis-1,2,3,6-THPA is a classic and elegant example of the [4+2] cycloaddition, specifically the Diels-Alder reaction.[4] This Nobel Prize-winning reaction involves the concerted cycloaddition of a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride).[5]

The significance of this synthetic route lies in its high efficiency and exceptional stereochemical control. The reaction proceeds via an endo transition state, a consequence of secondary orbital interactions, which places the anhydride ring cis to the newly formed cyclohexene ring. This stereospecificity is crucial as it directly yields the desired cis-isomer, which is the more common and industrially relevant form of THPA.[6]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and application. cis-1,2,3,6-THPA is a white, flaky solid at ambient temperature and is sensitive to moisture, with which it reacts.[2][7] Proper storage under inert, dry conditions is therefore critical to maintain its integrity.[7] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of cis-1,2,3,6-Tetrahydrophthalic Anhydride

| Property | Value | Source(s) |

| CAS Number | 935-79-5 | |

| Molecular Formula | C₈H₈O₃ | [8] |

| Molecular Weight | 152.15 g/mol | [8] |

| Appearance | White flakes or crystalline powder | [2][7] |

| Melting Point | 97-103 °C (lit.) | [9][10] |

| Boiling Point | ~235 °C (rough estimate) | [3][7] |

| Flash Point | 156 °C (closed cup) | [7][9] |

| Density | ~1.21 g/cm³ (estimate) | [3][7] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [7][9] |

| Water Solubility | Reacts exothermically to form the diacid | [7] |

| Solubility | Soluble in toluene, benzene, acetone; slightly soluble in ether. | [4][7][11][12] |

| Sensitivity | Moisture sensitive | [7][13] |

Core Reactivity and Mechanistic Pathways

The reactivity of cis-1,2,3,6-THPA is dominated by the strained five-membered anhydride ring. This functional group is an excellent electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in polymer science and organic synthesis.

Ring-Opening Reactions with Nucleophiles

The fundamental reaction of THPA involves the opening of the anhydride ring by a nucleophile (Nu-H), which initially forms a carboxylic acid derivative. This is a critical first step in many of its applications.

-

Hydrolysis: In the presence of water, THPA readily hydrolyzes to form the corresponding cis-1,2,3,6-tetrahydrophthalic acid. This reaction is often exothermic and underscores the need for anhydrous storage.[14][11]

-

Alcoholysis (Esterification): Alcohols react with THPA to form a monoester containing a free carboxylic acid group. This reaction is the basis for its use in producing alkyd and polyester resins, where the newly formed acid and the alcohol can undergo further condensation reactions to build the polymer backbone.[2]

-

Aminolysis (Amidation): Amines attack the anhydride to form an amic acid, which can then be cyclized, typically with heat, to form the corresponding tetrahydrophthalimide. This pathway is vital for synthesizing derivatives used in agrochemicals and pharmaceuticals.

Application Profile: Epoxy Resin Curing Agent

One of the most significant industrial applications of THPA is as a hardener or curing agent for epoxy resins.[13][15] Anhydride-cured epoxy systems are known for their excellent thermal stability, chemical resistance, and superior electrical insulation properties.[2]

The curing mechanism is a complex, multi-step process that typically requires heat and often a catalyst (such as a tertiary amine) to proceed at a practical rate.[7][15]

-

Initiation: The reaction is initiated by a source of hydroxyl (-OH) groups, which can be present on the epoxy resin backbone or as trace moisture. This hydroxyl group attacks the anhydride, opening the ring to form a monoester with a free carboxylic acid group.[2][3]

-

Propagation: The newly formed carboxylic acid then reacts with an epoxy group (oxirane ring), opening it to form a diester and generating a new hydroxyl group.[2][15]

-

Cross-linking: This new hydroxyl group can then react with another anhydride molecule, perpetuating the cycle. This chain-wise propagation leads to the formation of a highly cross-linked, three-dimensional polyester network, resulting in a rigid, durable thermoset material.[2][13] A competing side reaction, especially in the presence of catalysts, is the homopolymerization of epoxy groups (etherification), which can also contribute to the network structure.[15]

Precursor for Bioactive Molecules and Polymers

Beyond polymer curing, THPA is a valuable intermediate in synthesizing a range of other molecules.

-

Fungicide Synthesis: THPA is a key precursor to the widely used agricultural fungicide Captan.[11] The synthesis involves the conversion of THPA to cis-1,2,3,6-tetrahydrophthalimide via reaction with ammonia, followed by a reaction with trichloromethylsulfenyl chloride.

-

Polymer Modification: THPA can be used to modify existing polymers. For instance, it can react with polystyrene via a Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst like AlCl₃.[16] This grafts the anhydride moiety onto the polymer's aromatic rings, which can enhance thermal stability or provide reactive sites for further functionalization.

Spectroscopic Analysis

Characterization of THPA and its reaction products relies on standard spectroscopic techniques. Understanding its spectral signature is essential for reaction monitoring and quality control.

Table 2: Key Spectroscopic Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride

| Technique | Key Features and Approximate Chemical Shifts / Wavenumbers | Source(s) |

| ¹H NMR | Olefinic Protons (-CH=CH-): Singlet or narrow multiplet around 6.0 ppm.Bridgehead Protons (-CH-CO-): Multiplet around 3.5 ppm.Allylic Protons (-CH₂-): Multiplet around 2.5 ppm. | [9][17] |

| ¹³C NMR | Carbonyl Carbons (C=O): ~170-175 ppm.Olefinic Carbons (C=C): ~125-130 ppm.Bridgehead Carbons (-CH-CO-): ~40-45 ppm.Allylic Carbons (-CH₂-): ~25-30 ppm. | [18] |

| FTIR (cm⁻¹) | Anhydride C=O Stretch: Two characteristic strong bands, typically around 1850 cm⁻¹ (symmetric) and 1780 cm⁻¹ (asymmetric).C-O-C Stretch: Strong band around 1230 cm⁻¹.cis C-H bend (olefin): Band around 730 cm⁻¹. | [1][6][19] |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 152.Key Fragments: Loss of CO (m/z 124), loss of CO₂ (m/z 108), and fragments corresponding to a retro-Diels-Alder reaction (e.g., m/z 98, maleic anhydride). | [8] |

Experimental Protocols

Protocol: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This protocol is adapted from the well-established procedure in Organic Syntheses, which provides a robust and validated method.[5]

Materials:

-

Maleic Anhydride (2 moles, 196 g)

-

1,3-Butadiene (gas)

-

Dry Benzene (500 mL)

-

Petroleum Ether (for washing)

-

2-L three-necked round-bottomed flask, efficient stirrer, gas-inlet tube, thermometer, reflux condenser.

Procedure:

-

Setup: Assemble the apparatus in a well-ventilated fume hood. Place the dry benzene and maleic anhydride into the flask.

-

Reaction Initiation: Begin stirring and gently heat the flask with a hot water bath. Introduce butadiene gas from a cylinder at a rapid rate (approx. 0.6-0.8 L/min).

-

Exotherm Control: Once the solution temperature reaches 50°C (typically within 3-5 minutes), remove the external heating. The exothermic Diels-Alder reaction will cause the temperature to rise further, to approximately 70-75°C.

-

Reaction Monitoring: Continue the addition of butadiene. The reaction progress can be monitored by observing the absorption of the gas. After 30-40 minutes, the absorption rate will decrease; reduce the flow rate and continue for a total of 2-2.5 hours.

-

Crystallization: Pour the warm solution into a 1-L beaker to prevent the product from crystallizing within the reaction flask. Cover the beaker and allow it to stand at 0-5°C overnight.

-

Isolation: Collect the resulting white crystals by vacuum filtration using a large Büchner funnel. Wash the crystals with 250 mL of cold petroleum ether.

-

Drying: Dry the product in an oven at 70-80°C to a constant weight. The expected yield is typically high, in the range of 93-97%.[5]

Protocol: General Procedure for Epoxy Curing

Materials:

-

Liquid Epoxy Resin (e.g., Bisphenol A diglycidyl ether, DGEBA)

-

cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA)

-

Curing Accelerator (e.g., 1-methylimidazole or benzyldimethylamine, ~0.5-2.0 phr - parts per hundred parts of resin)

-

Mixing vessel, stirring rod, oven.

Procedure:

-

Stoichiometry Calculation: Calculate the required amount of THPA based on the epoxy equivalent weight (EEW) of the resin. A common stoichiometric ratio is 0.8 to 1.0 anhydride equivalents per epoxy equivalent.

-

Pre-heating and Mixing: Gently pre-heat the epoxy resin (e.g., to 60-80°C) to reduce its viscosity.

-

Blending: If the THPA is crystalline, it can be melted by heating to ~110°C or dissolved directly into the hot epoxy resin. Add the calculated amount of molten or solid THPA to the pre-heated epoxy resin and mix thoroughly until a homogeneous solution is obtained.

-

Accelerator Addition: Add the accelerator to the mixture and stir for another 2-5 minutes to ensure uniform dispersion.

-

Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles, which could create voids in the final cured product.

-

Curing Cycle: Pour the resin mixture into a mold and place it in a programmable oven. A typical cure schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature (e.g., 2 hours at 90°C, followed by 4 hours at 165°C) to ensure complete cross-linking and development of optimal properties.[2]

Safety and Handling

cis-1,2,3,6-Tetrahydrophthalic anhydride is a hazardous chemical that requires careful handling to minimize risk.

-

Hazards: It is corrosive and can cause serious eye damage.[20] It is also a respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions, including asthma-like symptoms if inhaled.[20][21]

-

Personal Protective Equipment (PPE): Always handle THPA in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respiratory protection should be used.[9][21]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.[7][14] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended for long-term stability.[7]

-

Spills and Disposal: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable container for disposal. Dispose of chemical waste in accordance with all local, state, and federal regulations.[20]

Conclusion

cis-1,2,3,6-Tetrahydrophthalic anhydride is a versatile and highly reactive molecule whose utility is derived directly from its unique chemical structure. Its efficient, stereospecific synthesis via the Diels-Alder reaction makes it readily available for a multitude of applications. The electrophilic nature of its anhydride ring governs its primary reactivity, allowing for controlled ring-opening reactions that are fundamental to its role as a premier curing agent for epoxy resins and as an intermediate in the synthesis of polymers, agrochemicals, and other fine chemicals. A thorough understanding of its properties, reaction mechanisms, and handling requirements is paramount for scientists and researchers aiming to leverage its full potential in materials science and drug development.

References

- Pascault, J. P., & Williams, R. J. J. (2010). Curing epoxy resins with anhydrides. Model reactions and reaction mechanism. In Epoxy Polymers (pp. 1-29). Wiley-VCH.

- Rakotomalala, M., Wagner, S., & Döring, M. (2010). The curing mechanism of epoxy resin. Composites Part A: Applied Science and Manufacturing, 41(12), 1885-1892.

-

Tri-iso. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. Retrieved from [Link]

-

SpectraBase. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride [13C NMR]. Retrieved from [Link]

-

Broadview Technologies, Inc. (n.d.). Advances in Anhydride Chemistry. Retrieved from [Link]

-

Applied Poleramic, Inc. (n.d.). Anhydride Cured-Epoxy Matrices. Retrieved from [Link]

-

PubChem. (n.d.). Captan. National Center for Biotechnology Information. Retrieved from [Link]

-

Transtutors. (2021). Analyze the H-NMR of cis-1,2,3,6-tetrahydrophthalic anhydride. Retrieved from [Link]

-

SpectraBase. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride [FTIR]. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrophthalic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrophthalic anhydride, cis-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN112645864A - Method for preparing captan.

-

JUNSEI CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1,2,3,6-Tetrahydrophthalic anhydride. Retrieved from [Link]

-

Chegg. (2017). Solved: Analyze the C-NMR for cis-1,2,3,6-tetrahydrophthalic. Retrieved from [Link]

-

NIST. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of acid catalyzed Friedel–Crafts alkylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Retrieved from [Link]

- El-Sayed, S. A., & Shindia, A. A. (2010). Bacterial degradation of fungicide captan. Journal of Basic Microbiology, 50(S1), S55-S63.

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Užarević, K., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1426-1433.

Sources

- 1. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tri-iso.com [tri-iso.com]

- 3. broadview-tech.com [broadview-tech.com]

- 4. Buy Captan | 133-06-2 | >98% [smolecule.com]

- 5. captan, 133-06-2 [thegoodscentscompany.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 9. Solved Analyze the H-NMR of cis-1,2,3,6-tetrahydrophthalic | Chegg.com [chegg.com]

- 10. Tetrahydrophthalic anhydride, cis- | C8H8O3 | CID 98495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Captan | C9H8Cl3NO2S | CID 8606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (Solved) - Analyze the H-NMR of cis-1,2,3,6-tetrahydrophthalic anhydride in... (1 Answer) | Transtutors [transtutors.com]

- 13. researchgate.net [researchgate.net]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. appliedpoleramic.com [appliedpoleramic.com]

- 16. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR [m.chemicalbook.com]

- 18. Solved Analyze the C-NMR for cis-1,2,3,6-tetrahydrophthalic | Chegg.com [chegg.com]

- 19. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) IR Spectrum [chemicalbook.com]

- 20. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]

- 21. researchgate.net [researchgate.net]

Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride via Diels-Alder Reaction: A Mechanistic and Practical Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficiency and stereochemical control in the formation of six-membered rings.[1] This guide provides a comprehensive technical overview of the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride, a classic and robust example of this powerful [4+2] cycloaddition.[1][2] We will dissect the underlying principles, from the frontier molecular orbital interactions that drive the reaction to the stereochemical nuances that dictate the product's structure. This theoretical foundation is coupled with a detailed, field-proven experimental protocol, including reaction setup, purification, characterization, and critical safety considerations. This document is intended to serve as a practical and authoritative resource for researchers and professionals engaged in chemical synthesis and material science.

Foundational Principles: The Diels-Alder Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene derivative.[1] First described by Otto Diels and Kurt Alder in 1928, this discovery earned them the Nobel Prize in Chemistry in 1950 for its profound impact on synthetic chemistry.[1]

The synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride involves the reaction between 1,3-butadiene (the diene) and maleic anhydride (the dienophile).[3]

Reaction Mechanism and Molecular Orbital Theory

The reaction proceeds through a single, cyclic transition state where the breaking of three π-bonds and the formation of two new σ-bonds and one new π-bond occur simultaneously.[4][5] This concerted nature is thermally allowed under the Woodward-Hoffmann rules.[1]

From a Frontier Molecular Orbital (FMO) perspective, the reaction is typically governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[6]

-

Diene (1,3-Butadiene): As the electron-rich component, its reactivity can be enhanced by electron-donating groups.[7][8] For the reaction to occur, the diene must adopt an s-cis conformation, which allows for the necessary orbital overlap at its terminal carbons.[6][9]

-

Dienophile (Maleic Anhydride): The two electron-withdrawing carbonyl groups significantly lower the energy of the LUMO, making it a highly reactive dienophile and facilitating the reaction.[7][10]

Caption: Diels-Alder reaction of 1,3-butadiene and maleic anhydride.

Stereochemical Control

The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product.[6][7]

-

Syn-Addition: The reaction is a syn-stereospecific addition with respect to both the diene and the dienophile.[6] The cis geometry of the substituents on the maleic anhydride dienophile is directly translated to a cis relationship in the final cyclohexene ring.[3][4]

-

The Endo Rule: When a dienophile with conjugating substituents (like the carbonyls in maleic anhydride) reacts with a cyclic diene, the major product is typically the endo isomer.[1] While this reaction uses an acyclic diene, the principle of maximizing secondary orbital overlap between the diene's π-system and the dienophile's substituent orbitals favors the formation of the endo transition state, leading to the cis product.[1][7]

Kinetic and Thermodynamic Considerations

The formation of the Diels-Alder adduct is an equilibrium process.

-

Temperature: At lower to moderate temperatures, the reaction favors the formation of the endo product, which is kinetically controlled (formed faster).[11] At higher temperatures, the reverse reaction, known as the retro-Diels-Alder, becomes significant.[11] Under these conditions, the more thermodynamically stable exo product may be favored, although for this specific reaction, the cis (endo) product is readily isolated under standard conditions.[12]

-

Solvents: While the reaction can proceed without a solvent, using an appropriate solvent like benzene or toluene facilitates temperature control and handling.[3][13] Polar organic solvents have been shown to enhance the rate of some Diels-Alder reactions.[1]

Experimental Synthesis Protocol

This section details a reliable, scalable laboratory procedure for the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride. The protocol is adapted from established methods and prioritizes safety and yield.[13][14]

Materials and Equipment

| Reagents | Equipment |

| Maleic Anhydride (≥99%) | Three-necked round-bottom flask (2 L) |

| 1,3-Butadiene (lecture bottle) | Mechanical stirrer |

| Benzene or Toluene (anhydrous) | Reflux condenser |

| Petroleum Ether (35-60 °C) | Gas inlet tube & needle valve |

| Boiling chips | Thermometer (-10 to 150 °C) |

| Heating mantle or water bath | |

| Large beaker (1 L) & Büchner funnel | |

| Ice bath |

Visualization of Experimental Workflow

Caption: Overview of the synthesis and purification workflow.

Step-by-Step Methodology

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reaction Setup: Assemble a 2 L three-necked round-bottomed flask with a mechanical stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a reflux condenser.[13]

-

Charging the Flask: To the flask, add 196 g (2.0 moles) of maleic anhydride and 500 mL of dry benzene or toluene.[13][14] Add a few boiling chips.

-

Initiation: Begin stirring to create a suspension. Using a hot water bath, gently heat the mixture to 50°C.[13] Once this temperature is reached, begin bubbling 1,3-butadiene gas from a cylinder through the gas inlet tube at a rapid rate (approx. 0.6–0.8 L/min).[14]

-

Controlling the Exotherm: After 3-5 minutes, remove the hot water bath. The reaction is exothermic, and the temperature will naturally rise to 70–75°C over the next 15–25 minutes.[13] The rapid stream of butadiene will be almost completely absorbed during this period.

-

Reaction Monitoring and Completion: Continue the addition of butadiene. After about 30-40 minutes, the rate of absorption will decrease. Reduce the flow rate and continue the reaction for a total of 2 to 2.5 hours, or until the reaction is complete (indicated by an equal rate of bubbling in and out of the solution).[13]

-

Isolation: Immediately pour the hot reaction solution into a 1 L beaker to prevent the product from crystallizing within the reaction flask.[14] Cover the beaker and place it in an ice bath overnight to allow for complete crystallization.[13]

-

Purification: Collect the white crystalline product by vacuum filtration using a large Büchner funnel. Wash the crystals with 250 mL of cold petroleum ether (35–60°C) to remove any residual solvent and unreacted starting material.[13] A second, smaller crop of crystals can often be obtained by adding more petroleum ether to the filtrate.

-

Drying: Combine all collected crystals and dry them to a constant weight in a vacuum oven at 70–80°C for 1–2 hours. The expected yield is 280–295 g (93–97%).[13]

Product Characterization

The identity and purity of the synthesized cis-1,2,3,6-tetrahydrophthalic anhydride should be confirmed using standard analytical techniques.

| Property | Typical Value | Significance |

| Appearance | White crystalline solid/flakes | Basic physical state confirmation.[3] |

| Molecular Formula | C₈H₈O₃ | Confirms elemental composition.[3] |

| Molecular Weight | 152.15 g/mol | Theoretical value for mass spectrometry.[15][16] |

| Melting Point | 99–104 °C | A sharp melting point range indicates high purity.[13][14] |

| IR Spectroscopy (cm⁻¹) | ~1845, ~1780 | Characteristic symmetric and asymmetric C=O stretching of the anhydride. |

| ¹H NMR (CDCl₃, δ ppm) | ~6.0 (m, 2H), ~3.5 (m, 2H), ~2.7 (m, 4H) | Signals correspond to olefinic (=CH), bridgehead (CH), and allylic (CH₂) protons, respectively.[17] |

Safety and Handling

Proper handling of the reagents is paramount to ensure a safe experimental process.

-

Maleic Anhydride: Highly corrosive and can cause severe skin burns and eye damage.[18] It is also a respiratory and skin sensitizer, meaning it can cause allergic reactions upon exposure.[18][19] Handle only in a fume hood, wearing appropriate gloves, and avoid inhaling the dust.[20][21]

-

1,3-Butadiene: A flammable gas. Ensure there are no ignition sources near the experimental setup. The cylinder must be properly secured.

-

Solvents (Benzene/Toluene): Both are flammable organic solvents. Benzene is a known carcinogen and should be handled with extreme care and minimal exposure. Toluene is a less toxic alternative.

-

Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.[22]

Industrial Relevance and Applications

cis-1,2,3,6-Tetrahydrophthalic anhydride is a versatile chemical intermediate with significant industrial applications.[23]

-

Curing Agent: It is widely used as a hardener for epoxy resins, imparting excellent mechanical strength, thermal stability, and chemical resistance to the cured polymers.[23][24] This makes it valuable in high-performance coatings, adhesives, and composites.[3][5]

-

Polymer Modifier: It serves as a key component in the production of unsaturated polyester and alkyd resins, which are fundamental to the paint and coatings industry.[5][23]

-

Chemical Intermediate: The molecule is a precursor in the synthesis of plasticizers, pesticides, fungicides (such as Captan), and pharmaceuticals.[5][14]

References

-

Diels–Alder reaction - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Deep Dive into the Properties and Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (CAS 935-79-5). Retrieved January 3, 2026, from [Link]

-

ACS Publications. (n.d.). Determining the Reaction Kinetics and Thermodynamics of a Diels–Alder Network Using Dynamic Gel Criteria. Macromolecules. Retrieved January 3, 2026, from [Link]

-

JoVE. (2023, April 30). Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry. Retrieved January 3, 2026, from [Link]

-

Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Retrieved January 3, 2026, from [Link]

-

Study.com. (n.d.). Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. Retrieved January 3, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). The solvent effect on the Diels–Alder reaction in ionic liquids: multiparameter linear solvation energy relationships and theoretical analysis. Green Chemistry. Retrieved January 3, 2026, from [Link]

-

LookChem. (n.d.). Understanding the Applications of CIS-1,2,3,6-TETRAHYDROPHTHALIC ANHYDRIDE in Industry. Retrieved January 3, 2026, from [Link]

-

Moleqube. (n.d.). China CAS No. 935-79-5 | Cis-1,2,3,6-Tetrahydrophthalic Anhydride Manufacturers Factory. Retrieved January 3, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 16.7: Diels-Alder Stereochemistry. Retrieved January 3, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry. Retrieved January 3, 2026, from [Link]

-

Master Organic Chemistry. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Retrieved January 3, 2026, from [Link]

-

Lirias. (n.d.). Effect of solvent motions on the dynamics of the Diels-Alder reaction. Retrieved January 3, 2026, from [Link]

-

PubMed. (1996, December 13). Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media. Retrieved January 3, 2026, from [Link]

-

Organic Syntheses. (n.d.). cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. Retrieved January 3, 2026, from [Link]

-

ACS Publications. (n.d.). Determining the Reaction Kinetics and Thermodynamics of a Diels–Alder Network Using Dynamic Gel Criteria. Macromolecules. Retrieved January 3, 2026, from [Link]

-

National Institutes of Health. (2020, January 7). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. PMC. Retrieved January 3, 2026, from [Link]

-

Semantic Scholar. (n.d.). Computational modelling of the kinetics and thermodynamics of Diels- Alder reaction: 1, 3-cyclohexadiene and substituted ethene. Retrieved January 3, 2026, from [Link]

-

JIN DUN. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride(THPA). Retrieved January 3, 2026, from [Link]

-

Chemdad. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride. Retrieved January 3, 2026, from [Link]

-

Molgroup Chemicals. (n.d.). Maleic anhydride. Retrieved January 3, 2026, from [Link]

-

INEOS Joliet, LLC. (n.d.). Maleic Anhydride NA. Retrieved January 3, 2026, from [Link]

-

NASA. (n.d.). Reevaluation of tetrahydrophthalic-anhydride as an end cap for improved polymer-matrix composites. Retrieved January 3, 2026, from [Link]

-

ACS Publications. (1946, December). An Improved Synthesis of cis-Δ4-Tetrahydrophthalic Anhydride and cis-Hexahydrophthalic Acid. Retrieved January 3, 2026, from [Link]

-

Shanghai Douwin Chemical Co.,Ltd. (n.d.). Precautions for the Use of Maleic Anhydride. Retrieved January 3, 2026, from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Maleic anhydride. Retrieved January 3, 2026, from [Link]

-

Jasperse Chem 365. (n.d.). Diels-Alder Lab. Retrieved January 3, 2026, from [Link]

-

NIST. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride. WebBook. Retrieved January 3, 2026, from [Link]

-

Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved January 3, 2026, from [Link]

-

Oakwood Chemical. (n.d.). cis-1, 2, 3, 6-Tetrahydrophthalic anhydride, min 97%, 100 grams. Retrieved January 3, 2026, from [Link]

-

Khan Academy. (n.d.). Diels-Alder reaction (video). Retrieved January 3, 2026, from [Link]

-

YouTube. (2021, January 4). Diels Alder Reaction. Retrieved January 3, 2026, from [Link]

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. Diels-Alder Reaction | Mechanism, Stereochemistry & Examples | Study.com [study.com]

- 5. alfa-industry.com [alfa-industry.com]

- 6. Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. cis-1,2,3,6-Tetrahydrophthalic anhydride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 16. scbt.com [scbt.com]

- 17. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR spectrum [chemicalbook.com]

- 18. ineos.com [ineos.com]

- 19. cis-1,2,3,6-Tetrahydrophthalic anhydride 95 935-79-5 [sigmaaldrich.com]

- 20. molgroupchemicals.com [molgroupchemicals.com]

- 21. Precautions for the Use of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 22. chemos.de [chemos.de]

- 23. nbinno.com [nbinno.com]

- 24. China cis-1,2,3,6-Tetrahydrophthalic anhydride(THPA) manufacturers and suppliers | JIN DUN [jindunchem-med.com]

A Comprehensive Technical Guide to the Physical Properties of cis-1,2,3,6-Tetrahydrophthalic Anhydride

Introduction

cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA), a cyclic dicarboxylic anhydride, is a cornerstone molecule in synthetic chemistry, primarily recognized for its role as a monomer and chemical intermediate.[1][2] Synthesized via the Diels-Alder reaction of 1,3-butadiene and maleic anhydride, its specific cis stereochemistry is a direct and elegant consequence of this concerted cycloaddition.[3][4] This white crystalline solid is a critical building block in the production of alkyd and unsaturated polyester resins, epoxy resin curing agents, plasticizers, and even as a precursor to fungicides like Captan.[1][4][5]

For researchers, scientists, and drug development professionals, a nuanced understanding of THPA's physical properties is not merely academic; it is fundamental to its effective handling, application, and the successful development of novel materials and molecules. These properties dictate everything from storage conditions and solvent selection to reaction kinetics and final product performance. This guide provides an in-depth analysis of the core physical characteristics of cis-1,2,3,6-tetrahydrophthalic anhydride, grounded in experimental data and practical insights to support advanced research and development.

Molecular Structure and Identification

The identity and purity of a chemical reagent are its most fundamental attributes. For THPA, its structure is key to its reactivity and physical behavior.

The molecule consists of a cyclohexene ring fused to a five-membered anhydride ring. The cis configuration, where the two carbonyl groups are on the same face of the ring system, is crucial for its subsequent reactivity in polymerization and other synthetic applications.

Caption: Molecular structure of cis-1,2,3,6-Tetrahydrophthalic anhydride.

For unambiguous identification, a combination of nomenclature and molecular identifiers is essential.

| Identifier | Value | Source |

| IUPAC Name | (3aR,7aS)-rel-3a,4,7,7a-Tetrahydro-1,3-isobenzofurandione | [6][7] |

| CAS Number | 935-79-5 | [3][4][8] |

| Molecular Formula | C₈H₈O₃ | [1][5][6] |

| Molecular Weight | 152.15 g/mol | [1][9] |

| InChI Key | KMOUUZVZFBCRAM-OLQVQODUSA-N | [6][8] |

| SMILES | O=C1OC(=O)C2CC=CCC12 | [10] |

Macroscopic and Thermal Properties

The thermal behavior of THPA is critical for its use as a curing agent and in resin manufacturing, where processing temperatures are a key parameter.

Physical Appearance

At ambient temperature, cis-1,2,3,6-Tetrahydrophthalic anhydride is a white crystalline solid, often supplied as flakes, powder, or pellets.[1][3][4] Its crystalline nature is indicative of a well-ordered molecular lattice, which directly relates to its defined melting point.

Melting Point

The melting point is a primary indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.

| Reported Melting Point (°C) | Source |

| 97 - 103 | |

| 98 - 102 | [11] |

| 99 - 102 | [3][4] |

| 101 - 102 | |

| 103.5 | [1] |

The slight variation across sources is expected and often reflects different levels of purity. For instance, material recrystallized from ligroin or ether can exhibit a higher and sharper melting point of 103-104°C.[3][4]

A self-validating approach to material characterization combines multiple analytical techniques. Here, we link the physical measurement of a melting point with spectroscopic confirmation of identity.

Caption: Workflow for purity and identity assessment of THPA.

-

Sample Preparation: A small amount of finely powdered, dry THPA is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary is placed in a calibrated digital melting point apparatus.

-

Measurement: The temperature is ramped up quickly to about 10°C below the expected melting point, then slowed to a rate of 1-2°C per minute.

-

Observation: The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

-

Validation: The result is cross-referenced with spectroscopic data (e.g., IR, NMR) to ensure the material is both pure and chemically correct.

Boiling Point and Thermal Stability

cis-1,2,3,6-Tetrahydrophthalic anhydride has a high boiling point and is typically distilled under reduced pressure to prevent thermal decomposition.[1][11] The reported boiling point is approximately 195°C at 6.7 kPa (50 Torr) .[1][12] Attempting to boil the compound at atmospheric pressure would likely lead to decomposition, which involves the release of corrosive fumes.[13] This behavior is critical for applications in high-temperature polymer synthesis, where a stable monomer is required.

Density

The density of THPA is typically measured in its molten state due to the difficulty of measuring the volume of a crystalline solid accurately. The reported density is approximately 1.20 g/cm³ at 105°C .[1][12] This value is higher than water, meaning the solid will sink.[1]

Vapor Pressure

Consistent with its solid state at room temperature, THPA has a low vapor pressure, indicating low volatility. However, there is some variance in the reported values.

| Reported Vapor Pressure | Temperature (°C) | Source |

| <0.01 mmHg | 20 | [3] |

| 0.0575 mmHg | 25 | [1] |

| 1 Pa (~0.0075 mmHg) | 20 | [12] |

| 23 hPa (~17.3 mmHg) | 20 | [11] |

The lower values (<0.1 mmHg) are more frequently cited and are more consistent with a high-melting-point solid. The higher value of 23 hPa may be an outlier or refer to a different isomer mixture.[11] Despite its low volatility, if dispersed as a fine powder, a harmful concentration of airborne particles can be reached.[14]

Solubility and Solution Behavior

The solubility profile of THPA is governed by its moderate polarity and, most importantly, its reactivity with protic solvents, especially water.

Solubility in Organic Solvents

THPA is generally soluble in a range of common organic solvents. This property is exploited in its use in coatings and resin formulations.

| Solubility | Solvents | Source |

| Soluble | Benzene, Acetone, Chloroform, Ethanol, Toluene, N,N-Dimethylformamide, Methanol | [1][3][12] |

| Slightly Soluble | Petroleum Ether, Ethyl Ether | [1] |

| Sparingly Soluble | Glacial Acetic Acid | [12] |

Reactivity with Water (Hydrolysis)

A defining chemical property of THPA is its sensitivity to moisture.[3][11] It reacts with water in a hydrolysis reaction to open the anhydride ring, forming the corresponding dicarboxylic acid, cis-1,2,3,6-tetrahydrophthalic acid.

Caption: Hydrolysis of THPA to its corresponding dicarboxylic acid.

This reaction is why THPA is considered practically insoluble in water for long-term applications.[1][12] While one source reports a quantitative solubility of 36.2 g/L at 20°C, this likely reflects an initial rate of dissolution before significant hydrolysis occurs.[11] From a practical standpoint, this moisture sensitivity necessitates that THPA be stored in dry, well-sealed containers, often under an inert atmosphere, to maintain its chemical integrity.[3][14]

Spectroscopic and Analytical Characterization

Spectroscopic techniques provide a molecular fingerprint, essential for confirming the structure and purity of THPA.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of THPA is the pair of strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride, appearing at approximately 1850 cm⁻¹ and 1780 cm⁻¹ . The presence of the cyclohexene ring is confirmed by a C=C stretching vibration around 1650 cm⁻¹ and vinylic C-H stretching above 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum provides a clear map of the proton environment. Key signals include those for the two equivalent olefinic protons (C=C-H ), the two protons adjacent to the carbonyl groups (H -C-C=O), and the four allylic protons (H ₂C-C=C). The coupling patterns between these protons can confirm the cis stereochemistry.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons (highly deshielded, ~170 ppm), the olefinic carbons (~125 ppm), and the aliphatic carbons.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, THPA will exhibit a clear molecular ion peak (M⁺) at an m/z of 152, corresponding to its molecular weight.[7]

Authoritative spectral data for cis-1,2,3,6-Tetrahydrophthalic anhydride can be found in public databases such as the NIST Chemistry WebBook.[6][7]

Safety and Handling Considerations Derived from Physical Properties

A thorough understanding of physical properties is the foundation of safe laboratory practice.

-

Moisture Sensitivity: Due to its reactivity with water, THPA must be stored in a dry environment, away from atmospheric moisture, to prevent hydrolysis to the dicarboxylic acid.[3][11][14]

-

Combustibility: The compound is combustible, with a flash point of approximately 156-157°C and an autoignition temperature of 450°C .[1][11][13][15] It should be kept away from open flames and high-heat sources.

-

Dust Explosion Hazard: As a fine crystalline powder, THPA can form explosive mixtures with air.[13] Proper ventilation and engineering controls to prevent dust accumulation are critical, especially when handling large quantities.

Conclusion

cis-1,2,3,6-Tetrahydrophthalic anhydride is a molecule whose utility is deeply intertwined with its physical properties. Its defined melting point serves as a reliable indicator of purity, while its thermal characteristics dictate its processing conditions in polymer science. The compound's solubility profile and pronounced moisture sensitivity are critical parameters for its storage, handling, and formulation. For the researchers and scientists leveraging this versatile building block, the data and principles outlined in this guide provide the necessary foundation for its safe and effective application, enabling innovation in materials science, organic synthesis, and beyond.

References

-

PubChem. (n.d.). Tetrahydrophthalic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 935-79-5, cis-1,2,3,6-Tetrahydrophthalic anhydride. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB123555 | CAS 85-43-8. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,2,3,6-tetrahydrophthalic anhydride. Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 1372 - TETRAHYDROPHTHALIC ANHYDRIDE. Retrieved from [Link]

-

Polynt. (2007). Safety Data Sheet: 1,2,3,6-Tetrahydrophthalic anhydride solid. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrophthalic anhydride, cis-. National Center for Biotechnology Information. Retrieved from [Link]

-

JIN DUN. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride(THPA). Retrieved from [Link]

-

JUNSEI CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1,2,3,6-Tetrahydrophthalic anhydride. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of cis-1,2,3,6-Tetrahydrophthalic anhydride (CAS 935-79-5). Retrieved from [Link]

-

NIST. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). cis-1, 2, 3, 6-Tetrahydrophthalic anhydride, min 97%. Retrieved from [Link]

Sources

- 1. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 85-43-8: 1,2,3,6-Tetrahydrophthalic anhydride [cymitquimica.com]

- 3. Cas 935-79-5,cis-1,2,3,6-Tetrahydrophthalic anhydride | lookchem [lookchem.com]

- 4. cis-1,2,3,6-Tetrahydrophthalic anhydride | 935-79-5 [chemicalbook.com]

- 5. China cis-1,2,3,6-Tetrahydrophthalic anhydride(THPA) manufacturers and suppliers | JIN DUN [jindunchem-med.com]

- 6. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 7. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 8. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR spectrum [chemicalbook.com]

- 9. Tetrahydrophthalic anhydride, cis- | C8H8O3 | CID 98495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemeo.com [chemeo.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. ICSC 1372 - TETRAHYDROPHTHALIC ANHYDRIDE [chemicalsafety.ilo.org]

- 14. echemi.com [echemi.com]

- 15. 顺-1,2,3,6-四氢邻苯二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to cis-1,2,3,6-Tetrahydrophthalic Anhydride (CAS: 935-79-5)

This guide offers a comprehensive technical overview of cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA), a pivotal cyclic dicarboxylic anhydride. Intended for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the synthesis, chemical behavior, and diverse applications of THPA, grounding theoretical knowledge in practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

cis-1,2,3,6-Tetrahydrophthalic anhydride, with the CAS number 935-79-5, is a white crystalline solid at room temperature.[1] Its molecular structure, featuring a cyclohexene ring fused to an anhydride group, is the foundation of its reactivity and utility in various chemical syntheses. The molecule's stereochemistry, specifically the cis configuration, is a direct result of its classic synthesis route.[2]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 935-79-5 | [3] |

| Molecular Formula | C₈H₈O₃ | [4] |

| Molecular Weight | 152.15 g/mol | [4] |

| Appearance | White crystalline powder or flakes | [1][5] |

| Melting Point | 97-103 °C | [6] |

| Boiling Point | 234.6°C (approximate) | [5][7] |

| Solubility | Soluble in organic solvents like toluene and benzene; reacts with water. | [8][5] |

| Vapor Density | 5.2 (vs air) | [5][6] |

| Vapor Pressure | <0.01 mm Hg (at 20 °C) | [5][6] |

Handling and Storage: THPA is sensitive to moisture and should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, away from heat and open flames.[5][7][9] Due to its reactivity with water, proper storage is crucial to maintain its chemical integrity.

Synthesis and Reactivity: The Diels-Alder Approach

The primary and most efficient method for synthesizing cis-1,2,3,6-Tetrahydrophthalic anhydride is the Diels-Alder reaction, a cornerstone of organic chemistry.[1] This [4+2] cycloaddition involves the reaction of a conjugated diene (1,3-butadiene) with a dienophile (maleic anhydride).[1] The endo rule of the Diels-Alder reaction dictates the formation of the cis isomer, a critical aspect for its subsequent applications.[10]

The reaction is typically carried out in a solvent such as dry benzene, and while it can proceed at moderate temperatures, industrial processes may use pressure to increase the reaction rate.[5][11][12]

The high reactivity of the anhydride group in THPA is central to its utility. It readily undergoes nucleophilic acyl substitution reactions, primarily with alcohols (esterification) and amines (amidation), to form strong covalent bonds. This reactivity is the basis for its function as a cross-linking and curing agent. Furthermore, THPA can be hydrolyzed to the corresponding dicarboxylic acid, cis-1,2,3,6-tetrahydrophthalic acid.[1]

Core Applications in Research and Industry

The versatile reactivity of THPA has led to its widespread use in several industrial and research applications.

Polymer Chemistry: A Premier Curing Agent

The most significant application of THPA is as a curing agent, or hardener, for epoxy and unsaturated polyester resins.[13][7] In this role, the anhydride ring opens upon reaction with hydroxyl or amine groups in the polymer backbone, leading to the formation of ester or amide linkages. This cross-linking process creates a rigid, three-dimensional network, imparting enhanced mechanical strength, thermal stability, and chemical resistance to the final polymer.[13][14] These cured resins are integral to the production of high-performance coatings, adhesives, and composite materials.[13]

Synthesis of Fine Chemicals and Intermediates

THPA serves as a valuable precursor for the synthesis of a variety of other organic compounds.[1] It is a key intermediate in the production of:

-

Plasticizers: To improve the flexibility and durability of polymers like PVC.[7][15]

-

Alkyd Resins: Used in the formulation of high-quality, light-colored paints and coatings.[13][5]

-

Fungicides and Pesticides: The tetrahydrophthalimide structure, derived from THPA, is a precursor to fungicides such as Captan.[1][5]

-

Pharmaceuticals and Bioconjugation: Derivatives of THPA, such as cyclic imides, are being explored as building blocks for bioactive molecules and natural products.[16] Its reactivity makes it a candidate for modifying biomolecules, although this application is less common than its use in polymer chemistry.

Experimental Protocol: Synthesis of THPA via Diels-Alder Reaction

The following protocol is adapted from established laboratory procedures and provides a reliable method for the synthesis of cis-1,2,3,6-Tetrahydrophthalic anhydride.[12]

Disclaimer: This protocol involves hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment:

-

Maleic anhydride (reagent grade)

-

1,3-Butadiene (lecture bottle)

-

Dry benzene (solvent)

-

Petroleum ether (for washing)

-

2-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Gas inlet tube

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

Step-by-Step Procedure:

-

Apparatus Setup: In a well-ventilated fume hood, assemble a 2-L three-necked round-bottomed flask equipped with an efficient mechanical stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a reflux condenser.[12]

-

Charging the Reactor: Charge the flask with 196 g (2 moles) of maleic anhydride and 500 mL of dry benzene.[12]

-

Reaction Initiation: Begin stirring and gently heat the mixture with a water bath. Start bubbling butadiene gas from a commercial cylinder through the solution at a rapid rate (approximately 0.6–0.8 L/min).[12]

-

Controlling the Exotherm: Once the solution temperature reaches 50°C (typically within 3-5 minutes), remove the hot water bath. The exothermic nature of the Diels-Alder reaction will cause the temperature to rise to 70–75°C over the next 15–25 minutes.[12]

-

Reaction Completion: Continue the rapid introduction of butadiene for 30–40 minutes, after which the rate can be decreased. The reaction is typically complete in 2–2.5 hours, indicated by a significant decrease in butadiene absorption.[12]

-

Crystallization: Promptly pour the warm reaction mixture into a 1-L beaker to prevent the product from crystallizing in the reaction flask. Cover the beaker and place it in an ice bath or refrigerator (0–5°C) overnight.[12]

-

Product Isolation: Collect the resulting white crystals by vacuum filtration using a large Büchner funnel.[12]

-

Washing and Drying: Wash the collected product with 250 mL of cold petroleum ether to remove any unreacted starting materials or solvent residues. Dry the purified cis-Δ⁴-tetrahydrophthalic anhydride to a constant weight in an oven at 70–80°C.[12]

This procedure typically yields a high purity product suitable for most subsequent applications.[12]

Safety and Handling Precautions

cis-1,2,3,6-Tetrahydrophthalic anhydride is classified as a hazardous substance. It is corrosive and can cause serious eye damage.[17][18][19] It is also a respiratory and skin sensitizer, meaning it may cause allergy or asthma symptoms upon inhalation and allergic skin reactions upon contact.[9][17][18][19]

Key Safety Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[9][17]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[9][19]

-

First Aid: In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[9][17] For skin contact, wash off immediately with plenty of soap and water.[18] If inhaled and respiratory symptoms occur, move to fresh air and call a poison center or doctor.[17]

Always consult the latest Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[3][17][18]

References

- A Deep Dive into the Properties and Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (CAS 935-79-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- cis-1,2,3,6-Tetrahydrophthalic anhydride 95 935-79-5. (n.d.). Sigma-Aldrich.

- cis-1,2,3,6-Tetrahydrophthalic anhydride | 935-79-5. (n.d.). ChemicalBook.

- cis-1,2,3,6-Tetrahydrophthalic anhydride. (n.d.). Nine Chongqing Chemdad Co., Ltd.

- cis-1,2,3,6-Tetrahydrophthalic anhydride(THPA). (n.d.). JIN DUN.

- cis-1,2,3,6-Tetrahydrophthalic anhydride, 95%. (n.d.). SLS Ireland.

- Synthesis of cis-1,2,3,6-Tetrahydrophthalic anhydride. (n.d.). ChemicalBook.

- The Role of cis-1,2,3,6-Tetrahydrophthalic Anhydride in Modern Polymer Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- cis-1,2,3,6-Tetrahydrophthalic anhydride - Safety Data Sheet. (n.d.). ChemicalBook.

- Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810. (n.d.). PubChem.

- SAFETY DATA SHEET - cis-1,2,3,6-Tetrahydrophthalic anhydride. (2009, September 3). Fisher Scientific.

- cis-1,2,3,6-Tetrahydrophthalic anhydride 95 935-79-5. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - cis-1,2,3,6-Tetrahydrophthalic anhydride. (2025, April 28). Sigma-Aldrich.

- SAFETY DATA SHEET - cis-1,2,3,6-Tetrahydrophthalic anhydride. (2009, September 3). Thermo Fisher Scientific.

- Understanding the Applications of CIS-1,2,3,6-TETRAHYDROPHTHALIC ANHYDRIDE in Industry. (n.d.).

- What are the applications of cis-1,2,3,6-Tetrahydrophthalic anhydride?. (n.d.). Guidechem.

- cis-1,2,3,6-Tetrahydrophthalic anhydride | CAS 935-79-5. (n.d.). SCBT.

- cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. (n.d.). Organic Syntheses Procedure.

- Reevaluation of tetrahydrophthalic-anhydride as an end cap for improved processability of polyimides. (n.d.). NASA Glenn Research Center.

- Safety Data Sheet - 1,2,3,6-Tetrahydrophthalic anhydride. (n.d.). JUNSEI CHEMICAL CO., LTD.

- Bio-Based Polymers Derived and Modified on Cis-1,3,4,6-Tetrahydrophthalimide and Its Applications. (2022). Chemical Methodologies, 6(9), 710-719.

Sources

- 1. cis-1,2,3,6-Tetrahydrophthalic anhydride | 935-79-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. cis-1,2,3,6-Tetrahydrophthalic anhydride - Safety Data Sheet [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. cis-1,2,3,6-Tetrahydrophthalic anhydride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. cis-1,2,3,6-Tetrahydrophthalic anhydride 95 935-79-5 [sigmaaldrich.com]

- 7. China cis-1,2,3,6-Tetrahydrophthalic anhydride(THPA) manufacturers and suppliers | JIN DUN [jindunchem-med.com]

- 8. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. Page loading... [guidechem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. Synthesis of cis-1,2,3,6-Tetrahydrophthalic anhydride_Chemicalbook [chemicalbook.com]

- 16. chemmethod.com [chemmethod.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. junsei.co.jp [junsei.co.jp]

An In-depth Technical Guide to the Solubility of cis-1,2,3,6-Tetrahydrophthalic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA), a critical reagent in organic synthesis. The document delves into the theoretical principles governing its dissolution, presents available qualitative and quantitative solubility data, and offers a detailed, field-proven experimental protocol for determining solubility. This guide is structured to provide not just data, but a foundational understanding of the causality behind solvent selection and solubility behavior, empowering researchers to make informed decisions in their experimental designs.

Introduction: The Role and Importance of cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA)

cis-1,2,3,6-Tetrahydrophthalic anhydride, with the chemical formula C₈H₈O₃, is a white crystalline solid that serves as a cornerstone building block in a multitude of chemical processes.[1][2] It is most commonly synthesized via the Diels-Alder reaction between 1,3-butadiene and maleic anhydride.[2][3] The high reactivity of its anhydride functional group makes THPA an invaluable precursor and intermediate.[2]

Its primary applications include:

-

Polymer Chemistry: It acts as a hardener or curing agent for epoxy resins and as a monomer for producing polyester and alkyd resins.[3]

-

Organic Synthesis: It is a precursor for various compounds, including the corresponding dicarboxylic acid and tetrahydrophthalimide, the latter being an intermediate in the synthesis of the fungicide Captan.[3][4]

-

Chemical Modification: It is used to modify polymers like polystyrene to enhance thermal stability.

For any of these applications, a thorough understanding of THPA's solubility in organic solvents is paramount. Solubility dictates the choice of reaction media, influences reaction kinetics, is critical for purification processes like recrystallization, and governs the formulation of adhesives, coatings, and plasticizers.[3] This guide addresses this critical need by consolidating theoretical knowledge, empirical data, and practical methodologies.

Theoretical Principles of THPA Solubility

The dissolution of a crystalline solid like THPA into a solvent is governed by a balance of intermolecular forces. The guiding principle is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[5]

Molecular Structure and Polarity: THPA possesses a moderately polar structure. The anhydride group (-C(O)OC(O)-) contains two highly electronegative oxygen atoms, creating a significant dipole moment. However, the molecule also features a nonpolar cyclohexene ring. This dual character means its solubility is nuanced.

-

Polar Aprotic Solvents: Solvents like acetone and ethyl acetate can engage in dipole-dipole interactions with the anhydride group of THPA, leading to good solubility.

-

Nonpolar/Slightly Polar Aromatic Solvents: Solvents such as benzene and toluene can interact favorably with the nonpolar cyclohexene ring through van der Waals forces and potential π-stacking, also resulting in solubility.[2][4]

-

Protic Solvents (Alcohols, Water): These solvents are generally poor choices for dissolving THPA. The anhydride group is highly susceptible to nucleophilic attack by the hydroxyl group of alcohols or water, leading to a chemical reaction (solvolysis) that opens the anhydride ring to form a dicarboxylic acid monoester or the dicarboxylic acid itself.[2][4] This is not a dissolution process but a chemical transformation. Therefore, THPA is described as reacting with water.[4]

-

Nonpolar Aliphatic Solvents: Solvents like petroleum ether and ligroin have weak intermolecular forces and are generally poor solvents for the moderately polar THPA at room temperature.[1] However, they are often used as anti-solvents or for washing during purification, as residual THPA has very limited solubility in them.[3][6]

The interplay of these factors is illustrated in the diagram below.

Caption: Solvent-Solute Interactions for THPA.

Quantitative and Qualitative Solubility Data

| Solvent | Type | Solubility Profile | Reference |

| Acetone | Polar Aprotic | Soluble / Slightly Soluble | [1][3][7] |

| Benzene | Nonpolar Aromatic | Soluble / Slightly Soluble | [1][3][4] |

| Toluene | Nonpolar Aromatic | Soluble | [2][4] |

| Chloroform | Polar | Soluble | [1] |

| Ethanol | Polar Protic | Soluble (Reacts over time) | [1] |

| Diethyl Ether | Slightly Polar | Soluble (Good for recrystallization) | [3][6] |

| Petroleum Ether | Nonpolar Aliphatic | Slightly Soluble / Insoluble | [1][3] |

| Ligroin | Nonpolar Aliphatic | Good for recrystallization | [3][6] |

| Water | Polar Protic | Reacts | [4] |

Note: The term "slightly soluble" can be ambiguous. For precise applications, experimental determination is strongly recommended.

Experimental Protocol: Gravimetric Determination of Solubility

This section provides a robust, self-validating protocol for determining the solubility of THPA in a given organic solvent at a specific temperature. The gravimetric method is chosen for its reliability and accessibility.

Causality Behind Experimental Choices:

-

Equilibrium: Solubility is an equilibrium property. The protocol ensures equilibrium is reached by stirring for an extended period (24 hours) and confirming that solubility values do not change with additional time.

-

Temperature Control: Solubility is highly temperature-dependent. A constant-temperature water bath is used to maintain the system at ±0.1°C, ensuring precision.

-

Purity: The purity of both the solute (THPA) and the solvent is critical. Using high-purity reagents minimizes the influence of impurities on the final measurement.

-

Phase Separation: Ensuring only the saturated solution is analyzed is crucial. Filtration through a sub-micron filter removes any undissolved microcrystals, preventing overestimation of solubility.[8]

Materials and Equipment

-

cis-1,2,3,6-Tetrahydrophthalic anhydride (>97% purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Constant-temperature water bath or shaker

-

20 mL screw-cap glass vials

-

Magnetic stirrer and stir bars

-

Analytical balance (readable to 0.1 mg)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass sample vials for analysis

-

Drying oven

Experimental Workflow

Caption: Experimental Workflow for Solubility Determination.

Step-by-Step Methodology

-

Preparation: To a 20 mL glass vial, add an excess amount of THPA (e.g., ~2 g). The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Record the tare weight of the vial with THPA. Add approximately 10 mL of the chosen solvent and record the total weight. The mass of the solvent is determined by difference.

-

Equilibration: Place the sealed vial in a constant-temperature shaker bath set to the desired temperature (e.g., 25.0°C).

-

Stirring: Stir the mixture vigorously for 24 hours to ensure the solution reaches equilibrium.

-

Settling: Turn off the stirrer and allow the excess solid to settle for at least 1-2 hours while maintaining the vial in the constant-temperature bath.

-

Sampling: Tare a clean, dry sample vial. Carefully withdraw a sample (~5 mL) of the clear supernatant using a syringe that has been pre-warmed to the experimental temperature to prevent premature crystallization.

-

Filtration: Attach a solvent-compatible 0.22 µm syringe filter and dispense the solution into the tared sample vial. This step is critical to remove any suspended microparticles.[8]

-

Weighing: Immediately cap and weigh the vial containing the saturated solution.

-

Evaporation: Place the uncapped vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the THPA (e.g., 70-80°C).[3] Continue drying until a constant weight is achieved.

-

Final Weighing: Allow the vial to cool in a desiccator and then weigh it to determine the mass of the dissolved THPA.

Data Analysis and Calculation

-

Mass of Saturated Solution: (Weight of vial + solution) - (Tare weight of vial)

-

Mass of Dissolved THPA: (Weight of vial + dry solid) - (Tare weight of vial)

-

Mass of Solvent in Sample: (Mass of Saturated Solution) - (Mass of Dissolved THPA)

Solubility ( g/100 g solvent) = [ (Mass of Dissolved THPA) / (Mass of Solvent in Sample) ] x 100

For robust results, the experiment should be performed in triplicate.

Practical Implications and Conclusion

The solubility of cis-1,2,3,6-Tetrahydrophthalic anhydride is a critical parameter that directly impacts its utility in scientific and industrial settings.

-

For Process Chemists: The choice between solvents like toluene (good solubility for reaction) and petroleum ether (poor solubility for precipitation/washing) is informed directly by this data. Recrystallization procedures can be optimized by selecting a solvent pair, such as ether or ligroin, where THPA is soluble at high temperatures but less so at low temperatures.[3][6]

-

For Formulation Scientists: When developing coatings or adhesives, selecting a solvent in which THPA and the epoxy resin are co-soluble is essential for creating a homogeneous, effective product.

-

For Researchers: Understanding the reactivity with protic solvents prevents experimental failure due to reactant decomposition.

References

-

LookChem. (n.d.). Cas 935-79-5, cis-1,2,3,6-Tetrahydrophthalic anhydride. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrophthalic anhydride | C8H8O3 | CID 6810. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). A Deep Dive into the Properties and Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (CAS 935-79-5). Retrieved from [Link]

-

Quora. (2021). How do you determine the solubility of a solid?. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrophthalic anhydride, cis- | C8H8O3 | CID 98495. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solubility determination of barely aqueous-soluble organic solids. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of cis-1,2,3,6-Tetrahydrophthalic anhydride (CAS 935-79-5). Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

Chemdad. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride. Retrieved from [Link]

Sources

- 1. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]